9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
CAS No.: 6029-43-2
Cat. No.: VC8126789
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one - 6029-43-2](/images/structure/VC8126789.png)
Specification
CAS No. | 6029-43-2 |
---|---|
Molecular Formula | C14H18N2O |
Molecular Weight | 230.31 g/mol |
IUPAC Name | 9a-phenyl-2,3,4,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrimidin-6-one |
Standard InChI | InChI=1S/C14H18N2O/c17-13-8-4-9-14(12-6-2-1-3-7-12)15-10-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2 |
Standard InChI Key | UZHDFTCCJFETLP-UHFFFAOYSA-N |
SMILES | C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3 |
Canonical SMILES | C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one consists of a partially saturated pyrido[1,2-a]pyrimidin-6-one system, with a phenyl substituent at the 9a-position. The octahydro designation indicates eight hydrogen atoms saturating the bicyclic framework, resulting in a rigid, chair-like conformation . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O |
Molecular Weight | 230.3 g/mol |
CAS Registry Number | 6029-43-2 |
IUPAC Name | 9a-Phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one |
X-ray crystallography data for closely related compounds suggest that the phenyl group adopts an equatorial orientation relative to the bicyclic system, minimizing steric strain . The lactam moiety at position 6 introduces polarity, influencing solubility and hydrogen-bonding capacity.
Synthetic Methodologies
Catalytic Cyclization Strategies
Patent literature describes the synthesis of anti-HIV pyrido-pyrimidine analogs via catalytic cyclization of amino alcohols with diketones . A representative approach involves:
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Condensation: Reacting 4-aminouracil with benzaldehyde in aqueous media.
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Cyclization: Using diammonium hydrogen phosphate (DAHP) as a catalyst to form the pyrimidine ring.
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Hydrogenation: Saturating the pyridine ring under high-pressure H<sub>2</sub> with palladium catalysts.
This method could theoretically produce the target compound by selecting appropriate starting materials and optimizing reaction conditions.
Comparative Synthesis Routes
Method | Conditions | Yield (%) | Time |
---|---|---|---|
Microwave-assisted | 150°C, H<sub>2</sub>O/EtOH | 85–95 | 5–10 min |
DAHP-catalyzed | Reflux, aqueous media | 70–93 | 2–7 hr |
Hydrogenation | Pd/C, H<sub>2</sub> (50 psi) | 65–80 | 12–24 hr |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP value (calculated: 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental solubility data in PBS (pH 7.4) are unavailable, but analogs exhibit solubility ranges of 0.5–1.2 mg/mL, suitable for oral formulations .
Metabolic Stability
In vitro microsomal studies on related compounds indicate moderate hepatic clearance (CL<sub>hep</sub> = 12 mL/min/kg), with primary oxidation at the pyrimidine ring . The phenyl group may slow metabolism by shielding reactive sites.
Future Directions
Synthesis Optimization
Adapting microwave-assisted protocols could reduce reaction times and improve yields. For example, substituting DAHP with organocatalysts like L-proline may enhance stereoselectivity during cyclization.
Computational Modeling
Molecular dynamics simulations could elucidate binding modes against targets like HIV-1 protease or σ-1 receptors, guiding structural modifications to boost potency.
Target Identification
High-throughput screening against kinase or GPCR libraries is warranted to uncover novel therapeutic applications.
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